Racemic-(4S,7R)-Ethyl 4-Methyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-7-Carboxylate
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Overview
Description
Racemic-(4S,7R)-Ethyl 4-Methyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-7-Carboxylate is a complex organic compound that belongs to the pyrazolo-diazepine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a diazepine ring. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(4S,7R)-Ethyl 4-Methyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-7-Carboxylate typically involves multiple steps. One common method starts with the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton. Selective reduction of the lactam is accomplished using borane, followed by protection of the resulting amine with a tert-butyloxycarbonyl group .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. The process involves the use of commercially available and inexpensive starting materials, such as methyl pyrazole 3,5-dicarboxylate. The reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Racemic-(4S,7R)-Ethyl 4-Methyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-7-Carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the lactam group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include borane for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the lactam group yields an amine, while nucleophilic substitution can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Racemic-(4S,7R)-Ethyl 4-Methyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-7-Carboxylate has several scientific research applications:
Chemistry: It is used as a scaffold in the design of new chemical entities with potential pharmacological activity.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of Racemic-(4S,7R)-Ethyl 4-Methyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-7-Carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(3aS,4R,7R)-1,4,9,9-Tetramethyl-5,6,7,8-tetrahydro-4H-3a,7-methanoazulene: This compound has a similar structure but differs in its functional groups and overall reactivity.
4,7-Methanoazulene, 1,2,3,4,5,6,7,8-octahydro-1,4,9,9-tetramethyl-: Another structurally related compound with different chemical properties and applications.
Uniqueness
Racemic-(4S,7R)-Ethyl 4-Methyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-7-Carboxylate is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H17N3O2 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
ethyl (4S,7R)-4-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate |
InChI |
InChI=1S/C11H17N3O2/c1-3-16-11(15)9-6-12-8(2)10-4-5-13-14(10)7-9/h4-5,8-9,12H,3,6-7H2,1-2H3/t8-,9+/m0/s1 |
InChI Key |
DFKSCBMDLAPHEG-DTWKUNHWSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN[C@H](C2=CC=NN2C1)C |
Canonical SMILES |
CCOC(=O)C1CNC(C2=CC=NN2C1)C |
Origin of Product |
United States |
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